molecular formula C28H28N2O4 B2445534 (Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 899390-22-8

(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2445534
CAS No.: 899390-22-8
M. Wt: 456.542
InChI Key: FWOXBHGJQCZBSM-ITYLOYPMSA-N
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Description

(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.542. The purity is usually 95%.
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Scientific Research Applications

Potential PET Probe for Imaging Enzyme PIM1

A compound closely related to (Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one has been investigated for its potential as a PET probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase 1. This enzyme plays a significant role in cell survival and proliferation, making it a target for cancer research. The synthesis of this compound showed a radiochemical yield of 20-30% and specific activity at the end of bombardment ranging from 370-740 GBq/μmol, indicating its potential for high-resolution imaging in biomedical research (Gao et al., 2013).

In Vitro Oxidative Metabolism

Another study focused on the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, which is structurally similar to the compound of interest. The metabolism involved several cytochrome P450 enzymes leading to various metabolites. This research highlights the importance of understanding the metabolic pathways of novel therapeutic compounds for their safe and effective use (Hvenegaard et al., 2012).

Antidepressant and Antianxiety Activities

The synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were carried out, aiming to discover new therapeutic agents. These compounds, including variations of the compound , were tested for antidepressant and antianxiety activities in mice, showing promising results (Kumar et al., 2017).

Antibacterial and Enzyme Inhibition

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against various bacterial strains and significant inhibitory activity against the MurB enzyme, which is essential for bacterial cell wall synthesis. These findings indicate the compound's potential as a new class of antibacterial agents and enzyme inhibitors (Mekky & Sanad, 2020).

Luminescent Properties and Molecular Docking

A study on the crystal structure and luminescent properties of a new two-dimensional polymer based on 1,4-bis(4-(imidazole-1-yl)benzyl)piperazine, which shares a structural motif with the compound of interest, highlighted its potential for applications in materials science, specifically in luminescent materials. Additionally, molecular docking investigations have shown the compound's potential anti-bone cancer activity, further underscoring the diverse applications of these types of molecules in scientific research (Zhang et al., 2019).

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-17-16-29-12-14-30(15-13-29)19-24-25(32)11-10-23-27(33)26(34-28(23)24)18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-11,18,31-32H,12-17,19H2/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOXBHGJQCZBSM-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C5=CC=CC=C5)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C5=CC=CC=C5)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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